molecular formula C8H4BrClF2O2 B2711660 Methyl 4-bromo-3-chloro-2,6-difluorobenzoate CAS No. 1500268-85-8

Methyl 4-bromo-3-chloro-2,6-difluorobenzoate

Cat. No.: B2711660
CAS No.: 1500268-85-8
M. Wt: 285.47
InChI Key: YAOYAGCLBFNBGZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-chloro-2,6-difluorobenzoate is an organic compound with the molecular formula C8H4BrClF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-chloro-2,6-difluorobenzoate typically involves the esterification of 4-bromo-3-chloro-2,6-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-bromo-3-chloro-2,6-difluorobenzoic acid+methanolsulfuric acidmethyl 4-bromo-3-chloro-2,6-difluorobenzoate+water\text{4-bromo-3-chloro-2,6-difluorobenzoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 4-bromo-3-chloro-2,6-difluorobenzoic acid+methanolsulfuric acid​methyl 4-bromo-3-chloro-2,6-difluorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-chloro-2,6-difluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding benzoic acid derivative.

    Oxidation: Oxidative conditions can lead to the formation of more oxidized products, such as carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with different functional groups depending on the nucleophile used.

    Reduction: 4-bromo-3-chloro-2,6-difluorobenzoic acid.

    Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.

Scientific Research Applications

Methyl 4-bromo-3-chloro-2,6-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-chloro-2,6-difluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2,6-difluorobenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Methyl 4-chloro-2,6-difluorobenzoate: Lacks the bromine atom, which can influence its chemical properties and applications.

    Methyl 4-bromo-3-chloro-2-fluorobenzoate:

Uniqueness

Methyl 4-bromo-3-chloro-2,6-difluorobenzoate is unique due to the presence of multiple halogen atoms, which can significantly impact its reactivity, stability, and interactions with other molecules. This makes it a versatile compound for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

methyl 4-bromo-3-chloro-2,6-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF2O2/c1-14-8(13)5-4(11)2-3(9)6(10)7(5)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOYAGCLBFNBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1F)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500268-85-8
Record name methyl 4-bromo-3-chloro-2,6-difluorobenzoate
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